

Alkbh1-IN-2: A Chemical Probe for Interrogating ALKBH1 Function

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Compound of Interest

Compound Name: *Alkbh1-IN-2*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AlkB homolog 1 (ALKBH1) is a member of the Fe(II)/ α -ketoglutarate-dependent dioxygenase superfamily, known to demethylate a variety of substrates, including N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in tRNA.^[1] Its diverse roles in biological processes such as adipogenesis, tumorigenesis, and the regulation of gene expression have made it an attractive target for therapeutic intervention.^[2] To facilitate the study of ALKBH1's biological functions and validate it as a drug target, potent and selective chemical probes are essential. **Alkbh1-IN-2**, also known as compound 13h, has emerged as a first-in-class, potent, and cell-active inhibitor of ALKBH1, providing a valuable tool for the scientific community.^[1] This guide offers a comprehensive overview of **Alkbh1-IN-2**, including its biochemical and cellular activity, detailed experimental protocols for its use, and visualization of its impact on key signaling pathways.

Quantitative Data Presentation

The inhibitory activity of **Alkbh1-IN-2** against ALKBH1 has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data for this chemical probe.

Assay Type	Parameter	Value (μM)	Reference
Fluorescence Polarization (FP)	IC50	0.026 ± 0.013	[1]
Enzyme Activity Assay	IC50	1.39 ± 0.13	[1]
Isothermal Titration Calorimetry (ITC)	K D	0.112 ± 0.017	[1]

Table 1: In Vitro Inhibitory Activity of **Alkbh1-IN-2** against ALKBH1.

Cellular Assay	Compound Concentration (μM)	Effect	Cell Line	Reference
Cellular Target Engagement	3	Stabilization of ALKBH1 protein	U251	[3]
DNA 6mA Modification	10	Increase in 6mA levels in DNA	U251	[3]

Table 2: Cellular Activity of **Alkbh1-IN-2**.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Alkbh1-IN-2** in research. The following are protocols for key experiments involving this chemical probe.

Synthesis of **Alkbh1-IN-2** (Compound 13h)

A detailed synthesis protocol for a closely related analog (compound 15) is available in the supplementary information of the discovery paper, which can be adapted for the synthesis of **Alkbh1-IN-2**.^[4] The general synthetic scheme involves the reaction of a pyrazole carboxylic acid intermediate with an appropriate amine.

ALKBH1 Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC₅₀ value of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the ALKBH1 active site.

Materials:

- Recombinant human ALKBH1 protein
- Fluorescently labeled probe (e.g., a TAMRA-labeled peptide)[5]
- **Alkbh1-IN-2**
- Assay Buffer: 15 mM KH₂PO₄ (pH 7.2), 5% glycerol, 1 mg/ml BSA[5]
- Black, 384-well, low flange microplates

Procedure:

- Prepare a solution of 1 nM fluorescently labeled probe in the assay buffer.
- Add the ALKBH1 protein to the probe solution to a final concentration that gives a significant polarization signal (typically around the K_d of the probe).
- Serially dilute **Alkbh1-IN-2** in the assay buffer to create a range of concentrations.
- Add the serially diluted inhibitor to the ALKBH1-probe mixture.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
- Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ALKBH1 Demethylase Activity Assay

This assay measures the enzymatic activity of ALKBH1 and its inhibition by **Alkbh1-IN-2**. One method involves a methylation-sensitive restriction enzyme digest.[6]

Materials:

- Recombinant human ALKBH1 protein
- ssDNA oligonucleotide containing a single m6A within a DpnII restriction site
- **Alkbh1-IN-2**
- Reaction Buffer: 20 mM Tris (pH 8.0), 1 mM EDTA
- Cofactors: Ferrous ammonium sulfate, 2-oxoglutarate (2OG)
- DpnII restriction enzyme and corresponding buffer
- Complementary ssDNA oligonucleotide without the m6A modification

Procedure:

- Set up the demethylation reaction by incubating ALKBH1 with the m6A-containing oligonucleotide, cofactors, and varying concentrations of **Alkbh1-IN-2** in the reaction buffer.
- Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
- Inactivate ALKBH1 by heating the reaction to 95°C for 10 minutes.
- Anneal the complementary oligonucleotide to the reaction product by slowly cooling to room temperature to form dsDNA.
- Digest the resulting dsDNA with the DpnII restriction enzyme. DpnII will only cleave the DNA if the m6A has been demethylated by ALKBH1.
- Analyze the digestion products by polyacrylamide gel electrophoresis (PAGE) to visualize the extent of cleavage, which corresponds to ALKBH1 activity.
- Quantify the band intensities to determine the percent inhibition of demethylase activity at different inhibitor concentrations and calculate the IC50.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

- Recombinant human ALKBH1 protein
- **Alkbh1-IN-2**
- ITC Buffer: e.g., 25 mM Tris/HCl (pH 8.0), 150 mM NaCl, 2 mM TCEP[7]
- Isothermal Titration Calorimeter

Procedure:

- Prepare the ALKBH1 protein solution (e.g., 10 μ M) in the ITC buffer and load it into the sample cell of the calorimeter.[7]
- Prepare the **Alkbh1-IN-2** solution (e.g., 100-300 μ M) in the same ITC buffer and load it into the injection syringe.[7]
- Perform a series of injections of the inhibitor solution into the protein solution while monitoring the heat change.
- Integrate the heat flow data to obtain the heat of reaction for each injection.
- Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the K_d , n , and ΔH .

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.

Materials:

- Cells expressing ALKBH1 (e.g., U251)

- **Alkbh1-IN-2**

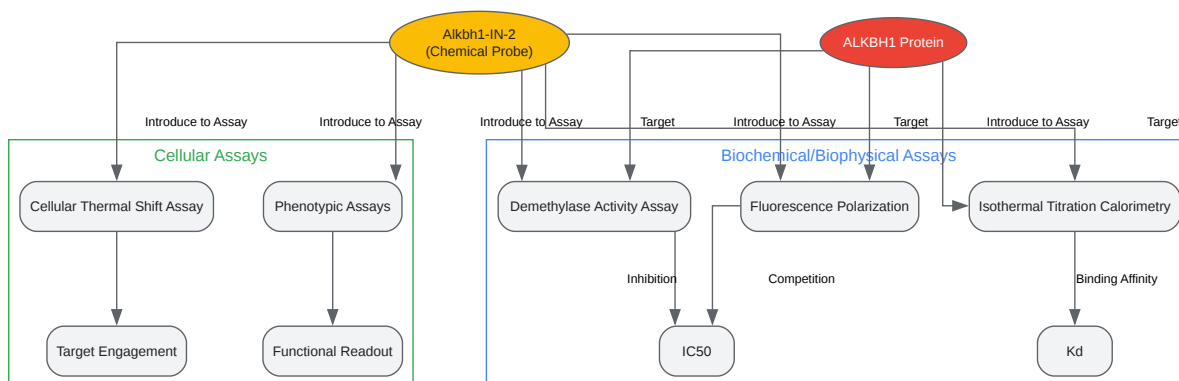
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- Equipment for heating cells, cell lysis, and protein analysis (e.g., Western blotting)

Procedure:

- Treat cultured cells with **Alkbh1-IN-2** at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
- Lyse the heated cells by freeze-thaw cycles or sonication.
- Separate the soluble protein fraction from the precipitated protein by centrifugation.
- Analyze the amount of soluble ALKBH1 in each sample by Western blotting using an ALKBH1-specific antibody.
- A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

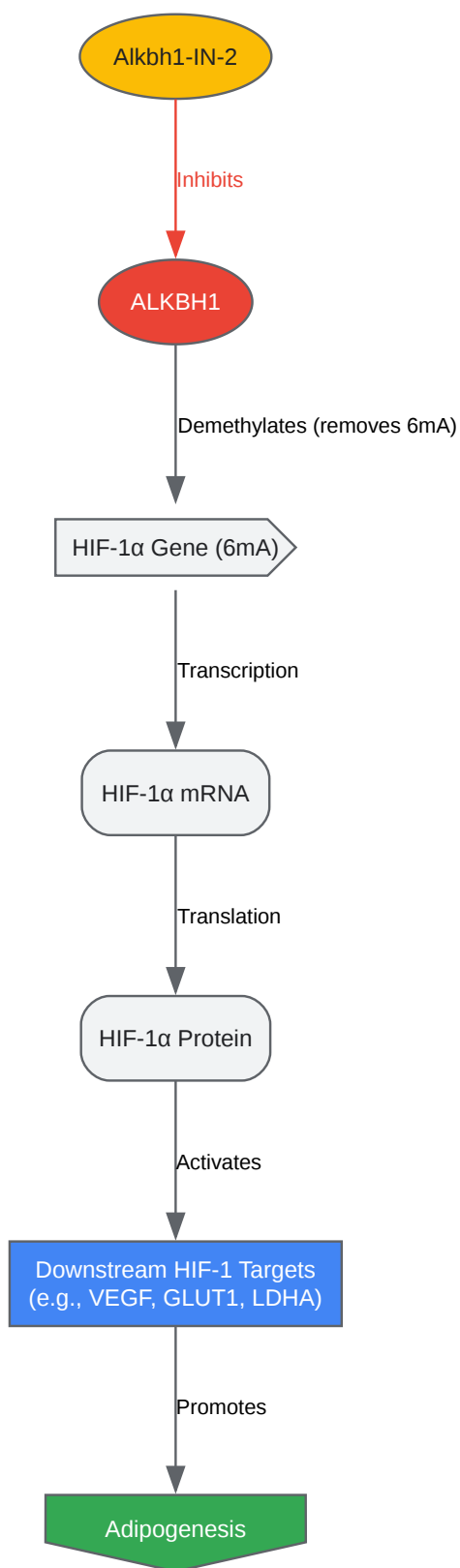
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to ALKBH1 and its inhibition by **Alkbh1-IN-2**.



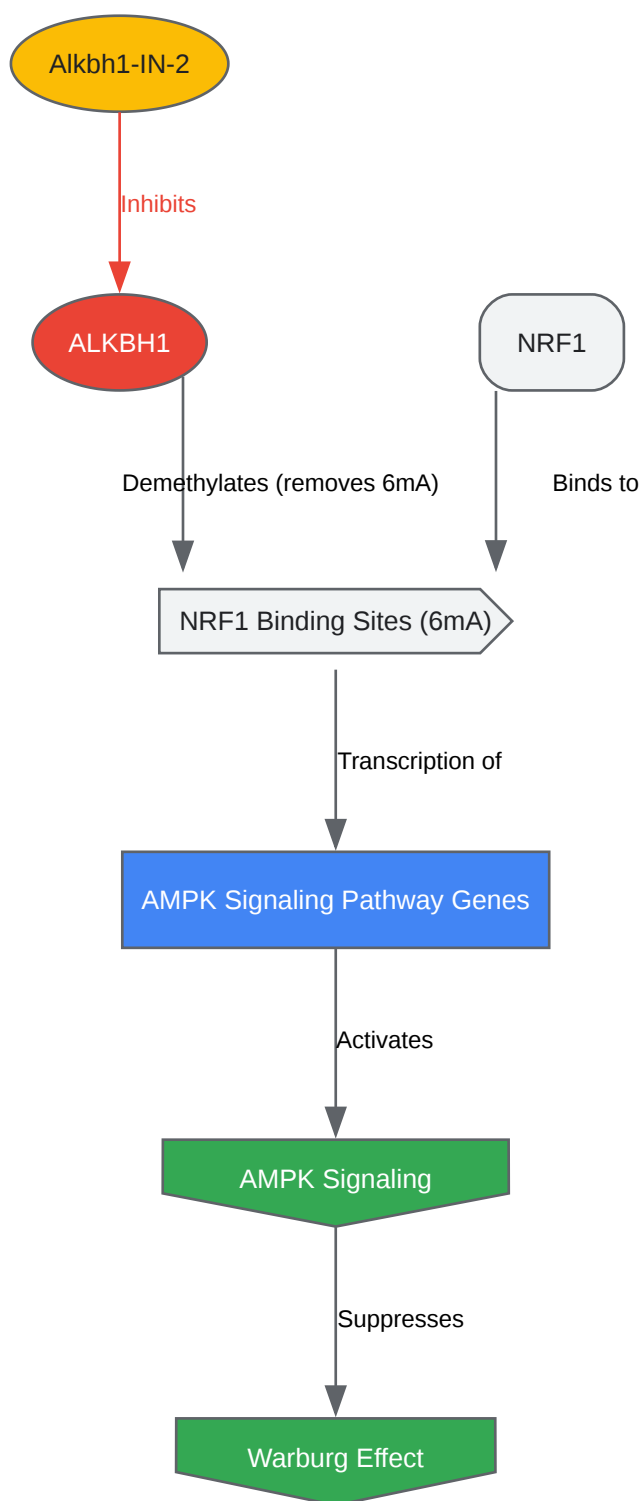
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Caption: Experimental workflow for characterizing **Alkbh1-IN-2**.



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Caption: ALKBH1 regulation of the HIF-1 signaling pathway.



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Caption: ALKBH1's role in the NRF1 and AMPK signaling pathway.

Conclusion

Alkbh1-IN-2 is a potent, selective, and cell-active chemical probe for the ALKBH1 demethylase. Its well-characterized in vitro and cellular activities, coupled with the availability of detailed experimental protocols, make it an invaluable tool for researchers in academia and the pharmaceutical industry. The use of **Alkbh1-IN-2** will undoubtedly accelerate the elucidation of ALKBH1's complex biology and aid in the development of novel therapeutics targeting this important enzyme. Future studies utilizing this probe will likely uncover new substrates and functions of ALKBH1, further expanding our understanding of its role in health and disease.

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